molecular formula C14H19F3N2S B1230524 1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea

1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No. B1230524
M. Wt: 304.38 g/mol
InChI Key: WDOSJUOKMFKKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea is a member of thioureas.

Scientific Research Applications

Plant Growth Regulation

  • Gibberellin-Like Activity : A derivative of thiourea, specifically 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea (Y21), has shown high gibberellin-like activity. This suggests the potential use of similar thiourea derivatives, including 1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea, in promoting plant growth and development (Yang et al., 2021).

Crystal Structure and Biological Activities

  • Herbicidal Activity : Certain thiourea derivatives have shown definitive herbicidal activity. This suggests that 1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea may also possess similar properties, useful in agricultural applications (Yan, Lin, Xue, & Si-jia, 2008).

Medicinal Chemistry

  • Anticonvulsant Activity : Thiourea derivatives have been studied for their anticonvulsant properties. This suggests potential research directions for the medical application of 1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea in treating convulsive disorders (Thakur, Deshmukh, Jha, & Kumar, 2017).

Antimicrobial and Antitumor Activity

  • DNA Topoisomerase Inhibition : Thiourea derivatives have been found to inhibit DNA topoisomerases, which could suggest potential applications in cancer treatment and antimicrobial therapy (Esteves-Souza et al., 2006).

properties

Product Name

1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea

Molecular Formula

C14H19F3N2S

Molecular Weight

304.38 g/mol

IUPAC Name

1-(3,3-dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C14H19F3N2S/c1-9(13(2,3)4)18-12(20)19-11-7-5-6-10(8-11)14(15,16)17/h5-9H,1-4H3,(H2,18,19,20)

InChI Key

WDOSJUOKMFKKIP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)NC(=S)NC1=CC=CC(=C1)C(F)(F)F

solubility

4.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 3
Reactant of Route 3
1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 4
Reactant of Route 4
1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 5
Reactant of Route 5
1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 6
1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.